
Tyrosyl-cysteinyl(stbu)-glycyl-phenylalanyl-leucyl-threonyl(O-t-butyl)
Descripción general
Descripción
Tyrosyl-cysteinyl(stbu)-glycyl-phenylalanyl-leucyl-threonyl(O-t-butyl), commonly known as TCGP, is a synthetic peptide that is widely used in scientific research. This peptide has a unique chemical structure that makes it an ideal tool for studying various biochemical and physiological processes.
Mecanismo De Acción
The mechanism of action of TCGP is not fully understood. However, it is believed to interact with specific proteins and enzymes in the body, leading to changes in their activity and function. TCGP may also act as a modulator of cellular signaling pathways.
Efectos Bioquímicos Y Fisiológicos
TCGP has been shown to have various biochemical and physiological effects. It can modulate the activity of enzymes and proteins involved in various metabolic pathways. TCGP has also been shown to have anti-inflammatory properties and can modulate the immune response. Additionally, TCGP can stimulate the release of growth factors and promote cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using TCGP in lab experiments is its unique chemical structure, which allows for the study of specific biochemical and physiological processes. TCGP is also stable and can be easily synthesized using the SPPS method. However, one limitation of using TCGP is its high cost, which can limit its use in some experiments.
Direcciones Futuras
For the use of TCGP in scientific research include the development of new drugs and therapies and the study of various diseases.
Aplicaciones Científicas De Investigación
TCGP is widely used in scientific research as a tool for studying various biochemical and physiological processes. It is commonly used in studies related to protein-protein interactions, enzyme kinetics, and receptor-ligand interactions. TCGP is also used in the development of new drugs and therapies.
Propiedades
IUPAC Name |
tert-butyl (2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-tert-butylsulfanylpropanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H62N6O9S/c1-24(2)19-30(38(54)47-34(25(3)48)39(55)56-40(4,5)6)45-37(53)31(21-26-13-11-10-12-14-26)44-33(50)22-43-36(52)32(23-57-41(7,8)9)46-35(51)29(42)20-27-15-17-28(49)18-16-27/h10-18,24-25,29-32,34,48-49H,19-23,42H2,1-9H3,(H,43,52)(H,44,50)(H,45,53)(H,46,51)(H,47,54)/t25-,29+,30+,31+,32-,34+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXMLPUPIEUVWKS-GQAKXHIGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)O)C(=O)OC(C)(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(CSC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)OC(C)(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)[C@@H](CSC(C)(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H62N6O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70157196 | |
| Record name | Tyrosyl-cysteinyl(stbu)-glycyl-phenylalanyl-leucyl-threonyl(O-t-butyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70157196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
815.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tyrosyl-cysteinyl(stbu)-glycyl-phenylalanyl-leucyl-threonyl(O-t-butyl) | |
CAS RN |
131766-24-0 | |
| Record name | Tyrosyl-cysteinyl(stbu)-glycyl-phenylalanyl-leucyl-threonyl(O-t-butyl) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131766240 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tyrosyl-cysteinyl(stbu)-glycyl-phenylalanyl-leucyl-threonyl(O-t-butyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70157196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





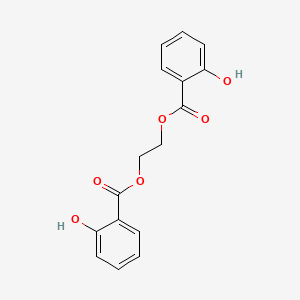
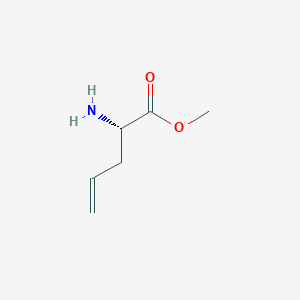


![(2e)-3-[5-(2-Methyl-4-nitrophenyl)-2-furyl]acrylic acid](/img/structure/B1606824.png)
![7-Ethoxy-4H-benzo[1,4]thiazin-3-one](/img/structure/B1606827.png)
![8-Acetyl-6-methoxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indole 3-oxide](/img/structure/B1606828.png)
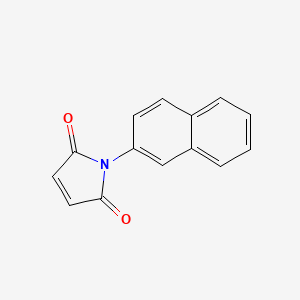
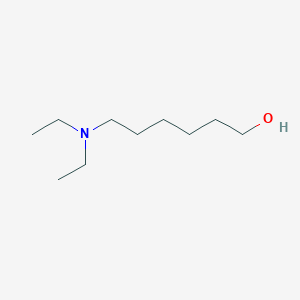
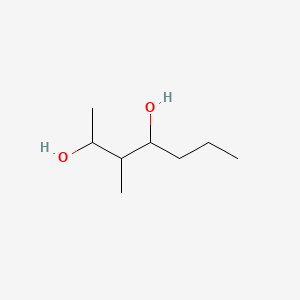
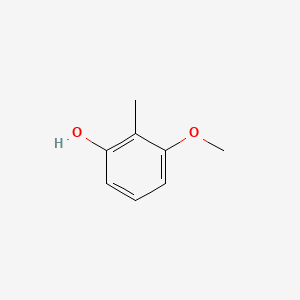
![3-Ethyl[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1606839.png)